3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione
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Overview
Description
3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions, a hydroxymethyl group at the 1 position, and two keto groups at the 2 and 5 positions.
Preparation Methods
The synthesis of 3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of maleic anhydride with 3,4-dichloroaniline under controlled conditions to form the intermediate 3,4-dichloro-1H-pyrrole-2,5-dione. This intermediate is then subjected to hydroxymethylation using formaldehyde in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with enzyme active sites, leading to inhibition or activation of specific biochemical pathways . The presence of the chlorine atoms and the hydroxymethyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione: This compound lacks the hydroxymethyl group, which may result in different biological activities and reactivity.
1-(Hydroxymethyl)pyrrolidine-2,5-dione: This compound lacks the chlorine atoms, which may affect its binding affinity and specificity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61682-81-3 |
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Molecular Formula |
C5H5Cl2NO3 |
Molecular Weight |
198.00 g/mol |
IUPAC Name |
3,4-dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C5H5Cl2NO3/c6-2-3(7)5(11)8(1-9)4(2)10/h2-3,9H,1H2 |
InChI Key |
QLBBNPRTCTUDMC-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=O)C(C(C1=O)Cl)Cl)O |
Origin of Product |
United States |
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